molecular formula C8H17NO3 B13645990 Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

Cat. No.: B13645990
M. Wt: 175.23 g/mol
InChI Key: NSQRHDVJYTXPDY-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate (CAS 1507658-42-5) is an organic compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol . As a building block in organic synthesis, its structure featuring both hydroxy and aminomethyl functional groups makes it a versatile intermediate for the preparation of more complex molecules. Researchers can leverage this compound in medicinal chemistry projects, particularly in the development of novel antifungal agents. Amino acid biosynthesis pathways in fungi, such as those for isoleucine, are attractive targets for new antifungals, as they are absent in humans . While specific biological data for this compound is not currently available in the published literature, its structural features offer significant potential for exploration in various scientific research applications. This product is intended For Research Use Only.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate

InChI

InChI=1S/C8H17NO3/c1-4-8(2,5-9)6(10)7(11)12-3/h6,10H,4-5,9H2,1-3H3

InChI Key

NSQRHDVJYTXPDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Step 1: Urethane Exchange Reaction

  • The intermediate compound (III), typically a methyl ester with a formate or carbamoyl group, is reacted with ammonia in methanol or ethanol solution at room temperature (~20-30 °C).
  • This reaction converts the ester group into a carbamoyl intermediate (II).
  • After completion, the solvent is concentrated, water is added, and the pH is adjusted to acidic conditions (pH ~2) at low temperature (0-10 °C).
  • The intermediate carbamoyl acid is isolated by filtration and drying.

Step 2: Reduction to Aminomethyl Compound

  • The carbamoyl intermediate (II) is reduced using lithium borohydride or sodium borohydride in tetrahydrofuran or methanol at low temperatures (0-10 °C).
  • The reaction is monitored by TLC until completion.
  • The reaction is quenched with ammonium chloride aqueous solution, and the pH is adjusted to neutral or slightly alkaline (~7.5).
  • The product precipitates as a white solid, which is crystallized, filtered, and dried.
  • Purification by column chromatography yields the pure 3-aminomethyl-5-methylhexanoic acid or its methyl ester derivative.

Example Yields and Purities

Step Compound Yield (%) Purity (%) Notes
Urethane exchange 3-carbamoyl-5-methylhexanoic acid 74.5 - 95.3 97.8 - 99.3 Reaction at 20-30 °C, pH 2
Reduction 3-aminomethyl-5-methylhexanoic acid 47.9 - 69.2 97.5 - 98.4 Low temp 0-10 °C, column chromatography purification

This method is noted for its simplicity, mild reaction conditions, high purity (>99%), low toxicity, and suitability for industrial scale-up.

Enzymatic and Catalytic Resolution Methods

To obtain optically pure this compound or related esters, enzymatic resolution and catalytic hydrogenation methods are employed.

  • Lipase-catalyzed resolution of racemic 3-cyano-5-methyl-hexanoic acid ethyl ester yields enantiomerically pure (S)-isomers with optical purity of 98-99% and excellent yield.
  • The starting racemic esters can be synthesized via Stobbe condensation or from amino acid precursors such as S-leucine.
  • Catalytic hydrogenation using noble metal catalysts under hydrogen pressure converts unsaturated intermediates to saturated cyano esters.
  • Subsequent enzymatic steps or chemical transformations yield the desired optically pure amino acid esters.

These methods emphasize green chemistry principles, cost-effectiveness, and high stereoselectivity, important for pharmaceutical applications such as pregabalin synthesis.

Alternative Synthetic Routes and Intermediates

Other synthetic routes include:

  • Preparation of methyl (E)-3-cyano-5-methylhex-2-enoate via derivatization with trimethylsilyldiazomethane.
  • Use of sodium hydride and dimethoxyethane for condensation reactions forming cyano esters.
  • Reduction with sodium borohydride at low temperatures to yield the amino ester products.
  • Extraction and purification steps involving methyl tert-butyl ether (MTBE) and activated charcoal treatment to remove impurities.

These methods provide flexibility depending on available starting materials and desired product stereochemistry.

Summary Table of Key Preparation Methods

Method Key Steps Reagents/Conditions Yield (%) Purity (%) Notes
Urethane exchange + LiBH4 reduction Ammonia methanol reaction, LiBH4 reduction 20-30 °C, 0-10 °C 47.9 - 69.2 >97.5 Industrially scalable, mild conditions
Lipase-catalyzed resolution Enzymatic resolution of racemic ester Lipase, mild conditions High (not specified) 98-99 Optically pure product
Catalytic hydrogenation Hydrogenation of unsaturated cyano ester Noble metal catalyst, H2 pressure High (not specified) High Stereoselective synthesis
Stobbe condensation Condensation of dibenzyl succinate with isobutyraldehyde Base, heat (150-160 °C) Moderate to high High Intermediate formation

Research Findings and Industrial Relevance

  • The urethane exchange and reduction method offers a simple, cost-effective, and environmentally friendly route with high product purity and minimal waste, suitable for large-scale production.
  • Enzymatic resolution techniques provide access to optically pure compounds required for pharmaceutical applications, particularly for chiral drugs like pregabalin.
  • Advances in catalytic hydrogenation and condensation reactions improve yields and selectivity, reducing the need for extensive purification.
  • The integration of these methods allows for tailored synthesis depending on the target compound’s stereochemistry and functional group requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester and hydroxyl groups can participate in enzymatic reactions. These interactions can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related esters and amino acid derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Key Differences Reference(s)
Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate C₈H₁₅NO₃ -NH₂CH₂, -OH, -CH(CH₃) Unique branched chain with aminomethyl group
Methyl 3-amino-2-hydroxypentanoate hydrochloride C₆H₁₃NO₃·HCl -NH₂, -OH (linear chain) Simpler backbone; lacks methyl branch
Methyl 3-amino-2,2,4-trimethylpentanoate C₉H₁₉NO₂ -NH₂, -CH(CH₃)₂, -CH₂CH₃ Additional methyl groups; no hydroxyl group
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate C₇H₁₃FO₃ -F, -OH, -CH(CH₃) (ethyl ester) Fluorinated analog; different ester group
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid C₆H₁₃NO₃ -NH₂, -OH, -CH(CH₃) (carboxylic acid) Carboxylic acid vs. ester functionality

Key Findings

Structural Complexity: this compound exhibits greater steric hindrance compared to linear analogs like Methyl 3-amino-2-hydroxypentanoate hydrochloride, which lacks branching .

Synthetic Routes: Similar to methods described in and , the target compound likely derives from amino acid precursors via esterification and subsequent functionalization. For example, (2S,3S)-isoleucine methyl ester () serves as a template for synthesizing branched esters through reductive amination or nucleophilic substitution .

Spectroscopic Properties: ¹H-NMR: reports δ = 3.23 ppm (CHNH) and 3.65 ppm (OCH₃) for a related imidazole-containing ester, suggesting comparable deshielding effects for the aminomethyl and methoxy groups in the target compound . 13C-NMR: The absence of C4Im resonance in highlights challenges in detecting quaternary carbons, which may extend to the target compound’s branched structure .

Physicochemical Behavior: The hydrochloride salt of Methyl 3-amino-2-hydroxypentanoate () exhibits higher water solubility than the free base form of the target compound, underscoring the impact of ionic character .

Applications: The carboxylic acid analog (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid () is used in peptide synthesis, whereas the target ester may serve as a prodrug or chiral building block .

Biological Activity

Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H17N1O3
  • Molecular Weight : 175.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as a modulator in biochemical pathways, potentially influencing neurotransmitter systems and metabolic processes. Specific mechanisms include:

  • GABAergic Activity : Similar compounds have shown potential as GABA_A receptor agonists, suggesting that this compound may also influence GABAergic signaling, which is crucial in regulating neuronal excitability and anxiety responses .
  • Antimicrobial Properties : Research indicates that related compounds exhibit antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacteria . This suggests a potential for this compound in developing new antimicrobial agents.

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial properties:

Microorganism MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteus0.83
Candida albicans0.83

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines, such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts), reveal that while this compound exhibits some cytotoxic effects, it remains selective, indicating a favorable therapeutic index for further development .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation focused on the compound's efficacy against clinical strains of bacteria. The study utilized both in vitro assays and molecular docking studies to elucidate binding interactions with bacterial enzymes like DNA gyrase, demonstrating significant inhibitory effects comparable to established antibiotics .
  • Neuropharmacological Assessment : Another study explored the neuropharmacological effects of similar compounds, suggesting that modifications to the amino group could enhance GABA_A receptor affinity, potentially leading to anxiolytic effects .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Start with esterification or transesterification reactions using precursors like 3-methylpentanoic acid derivatives. For example, demonstrates the use of methyl ester hydrochlorides in peptide-like syntheses, achieving 38% yield via controlled stepwise coupling under nitrogen . Optimize reaction parameters (temperature, solvent polarity, and catalyst) using HPLC or GC-MS to monitor intermediates. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the hydroxy and aminomethyl functional groups without decomposition.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1H-NMR and 13C^{13}C-NMR to resolve stereochemical and functional group assignments. details NMR analysis for a similar compound, identifying methyl ester protons at δ 3.65 ppm and chiral center splitting patterns . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy confirms hydroxyl (3200–3600 cm1^{-1}) and ester carbonyl (1700–1750 cm1^{-1}) stretches. For unresolved signals, use 2D NMR (COSY, HSQC) to map coupling networks.

Q. What chromatographic methods are suitable for purity analysis and separation of diastereomers?

Q. How can computational modeling predict the reactivity of the hydroxy and aminomethyl groups in this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and partial charges, identifying nucleophilic (hydroxy) and electrophilic (ester carbonyl) sites. provides InChI and InChIKey data for PubChem-based modeling . Molecular dynamics simulations can further assess solvent interactions and hydrogen-bonding propensity, critical for designing derivatives or prodrugs.

Q. What experimental strategies resolve contradictions in spectroscopic data, such as missing 13C^{13}C13C-NMR signals or ambiguous stereochemistry?

  • Methodological Answer : For missing 13C^{13}C-NMR peaks (e.g., ’s unresolved C4Im carbon), use DEPT-135 or HSQC to assign quaternary carbons . Stereochemical ambiguities require NOESY/ROESY to probe spatial proximities or X-ray crystallography for absolute configuration. Compare experimental optical rotation ([α]D_D) with literature values (e.g., ’s chiral amino acid analogs) .

Q. How can metabolic stability and enzymatic interactions of this compound be evaluated in vitro?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification to measure degradation half-life. suggests preliminary receptor interaction studies, recommending competitive binding assays against fluorogenic substrates . For esterase susceptibility, incubate with porcine liver esterase and monitor hydrolysis via TLC or NMR.

Q. What are the challenges in synthesizing isotopically labeled derivatives (e.g., 13C^{13}C13C, 15N^{15}N15N) for tracer studies?

  • Methodological Answer : Incorporate 13C^{13}C-labeled methyl groups via methanol-13C^{13}C in esterification or use 15N^{15}N-ammonia in reductive amination steps. ’s synthesis of trimethylpentanoate derivatives highlights the need for anhydrous conditions to prevent isotopic dilution . Validate labeling efficiency using isotopic mass spectrometry (e.g., MALDI-TOF/TOF).

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